molecular formula C7H12N4 B1472328 (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine CAS No. 1504741-55-2

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine

Cat. No. B1472328
CAS RN: 1504741-55-2
M. Wt: 152.2 g/mol
InChI Key: QCAHQEGOYONBHI-UHFFFAOYSA-N
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Description

“(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine” is a small organic molecule that is part of a focused library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . This compound is a building block in medicinal chemistry and has been used to create a variety of derivatives with different substituents in position 3 . It is a yellow solid with a melting point of 170–174°C .


Synthesis Analysis

The synthesis of this compound involves several steps, including hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .


Chemical Reactions Analysis

This compound is used as a building block in medicinal chemistry to create a variety of derivatives . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .


Physical And Chemical Properties Analysis

This compound is a yellow solid with a melting point of 170–174°C . Its 1H NMR spectrum (400 MHz, DMSO-d6) is as follows: δ, ppm (J, Hz): 3.12 (2H, t, J = 6.0, 6-CH2); 3.63 (2H, t, J = 5.7, CH2CH2OH); 3.78 (2H, t, J = 6.0, 5-CH2); 4.43 (2H, t, J = 5.6, CH2CH2OH); 4.61 (2H, s, 8-CH2) .

Scientific Research Applications

Antidepressant Applications

The structural motif of (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine has been identified in compounds showing promise as antidepressants . The ability to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, makes this class of compounds a subject of interest for developing new antidepressant drugs.

Antipsychotic Potential

Compounds with the tetrahydro-[1,2,4]triazolo[4,3-a]pyridine scaffold have been explored for their antipsychotic effects . These molecules may interact with dopamine receptors, which are crucial in the pathophysiology of psychotic disorders, offering a pathway for novel antipsychotic drug development.

Antihistamine Properties

The triazolopyridine derivatives exhibit antihistamine activity, which can be beneficial in treating allergic reactions . By acting on histamine receptors, these compounds could provide relief from symptoms such as itching, sneezing, and hives.

Anti-fungal Applications

The unique structure of (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine has been linked to anti-fungal properties . This suggests potential use in developing treatments for fungal infections, which are a significant concern in immunocompromised patients.

Anticancer Research

Research indicates that triazolopyridine analogs can have potent anticancer effects . These compounds may inhibit cancer cell growth and proliferation, making them valuable candidates for anticancer drug discovery.

Anti-inflammatory and Analgesic Effects

The compound’s framework is associated with anti-inflammatory and analgesic activities . This is particularly relevant for conditions like rheumatoid arthritis and neuropathic pain, where inflammation plays a central role.

Antioxidant Capabilities

The antioxidant properties of triazolopyridine derivatives make them interesting for research into diseases where oxidative stress is implicated . They could potentially be used to combat oxidative damage in various pathological conditions.

DPP-4 Inhibition and Diabetes Management

One of the most notable applications is the compound’s role as a DPP-4 inhibitor, exemplified by the FDA-approved anti-diabetes drug sitagliptin . This application highlights the compound’s potential in managing type 2 diabetes by modulating the incretin pathway.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned, derivatives of this compound have been evaluated as γ-secretase modulators (GSMs) .

Future Directions

The development of this compound and its derivatives is a promising area in medicinal chemistry. The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . Novel derivatives of this compound have been evaluated as γ-secretase modulators (GSMs), showing a potent Aβ42-lowering effect, high bioavailability, and good blood-brain barrier permeability in mice .

properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c8-4-6-1-2-11-5-9-10-7(11)3-6/h5-6H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAHQEGOYONBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NN=C2CC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine
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